molecular formula C11H9FN2O B1489735 6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol CAS No. 1691167-05-1

6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol

Cat. No. B1489735
CAS RN: 1691167-05-1
M. Wt: 204.2 g/mol
InChI Key: GUOXBWWFBZFUBS-UHFFFAOYSA-N
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Description

The compound “6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol” belongs to the class of organic compounds known as pyrimidines and derivatives. Pyrimidines are aromatic heterocyclic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution, amidation, or condensation . The exact method would depend on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques like X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be analyzed based on the functional groups present in the molecule. For instance, the fluorophenyl group might undergo electrophilic aromatic substitution, while the pyrimidine ring might participate in nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For instance, infrared spectroscopy can provide information about the functional groups present in the molecule, while mass spectrometry can provide information about the molecular weight .

Scientific Research Applications

Medicinal Chemistry: Enhancing Drug Potency

The compound has been explored for its potential to improve the potency of medicinal scaffolds. By substituting a phenyl group with a ferrocenyl moiety, researchers aim to enhance the pan-inhibitory potency of certain compounds, particularly those involved in the kynurenine pathway, which is often activated in cancer .

Bio-orthogonal Chemistry: Cellular Manipulation

In bio-orthogonal chemistry, this compound is part of a class of reactions that target non-native molecules within biological systems. Such methodologies enable artificial chemical reactions on cellular surfaces, in the cytosol, or within the body, which are crucial for cell labeling, biosensing, and polymer synthesis .

Drug Design: Structural Diversity

The compound’s framework is utilized in drug design to generate structural diversity. Its incorporation into drug candidates can influence the stereochemistry and three-dimensional coverage of the molecules, which is significant for the binding mode to enantioselective proteins .

Cancer Research: Tryptophan Degradation Pathway

In cancer research, derivatives of 6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol are being studied for their ability to inhibit enzymes in the tryptophan degradation pathway. This pathway is a major route of tryptophan degradation in vertebrates and is often upregulated in cancerous conditions .

Antibacterial Treatments: Schiff Bases Synthesis

The compound is involved in the synthesis of Schiff bases, which have shown promise in antimicrobial activities. These bases are being investigated for their potential to halt the development of bacteria, offering a new avenue for antibacterial treatments .

Enzyme Inhibition: Therapeutic Applications

In the context of enzyme inhibition, this compound is part of studies aiming to design inhibitors for enzymes like α-glucosidase. Such inhibitors are beneficial for glycemic control in diabetes and other metabolic disorders, showcasing the compound’s therapeutic applications .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, many organic compounds are flammable and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions in the study of similar compounds could involve exploring their potential applications in various fields, such as medicine, agriculture, and materials science .

properties

IUPAC Name

4-(3-fluorophenyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-7-13-10(6-11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOXBWWFBZFUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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